(3-Cyclopropoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane
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Overview
Description
(3-Cyclopropoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound with the molecular formula C11H11F3OS and a molecular weight of 248.26 g/mol . This compound features a trifluoromethyl group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This process can be achieved using carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Cyclopropoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The cyclopropoxy group may contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenyl)(methyl)sulfane
- 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
(3-Cyclopropoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropoxy group provides rigidity and steric hindrance, making it a valuable compound for various applications.
Properties
CAS No. |
1243452-92-7 |
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Molecular Formula |
C11H11F3OS |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-methylsulfanyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3OS/c1-16-8-4-5-9(11(12,13)14)10(6-8)15-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
HMVNLQCOMHHQMI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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